2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
2,8-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,8-tetrazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F6N6O/c19-11-5-9(17(21,22)23)7-27-13(11)31-3-1-16(2-4-31)29-15(33)32(30-16)14-12(20)6-10(8-28-14)18(24,25)26/h5-8,30H,1-4H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTXZSAHVILTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of the 1,2,4,8-Tetraazaspiro[4.5]Decan-3-One Scaffold
The spiro[4.5]decan-3-one core is constructed via a multicomponent reaction (MCR) strategy, leveraging methods adapted from microwave-assisted syntheses of related tetraazaspiro compounds. A representative protocol involves:
- Condensation of 1-methylpiperidin-4-one with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.
- Cyclization with 2-amino-4-methoxy-6-methyl-1,3,5-triazine via microwave irradiation (150°C, 6 min), achieving 85–92% yields compared to 60–65% under conventional reflux (6–7 hours).
- Oxidative ring contraction using hypervalent iodine reagents to generate the spiro[4.5]decan-3-one framework.
Critical parameters include:
- Solvent selection : Methanol outperforms DMF and THF in minimizing side products.
- Catalyst loading : 10 mol% p-toluenesulfonic acid accelerates imine formation.
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Time (h) | 6–7 | 0.1 | 98.3% |
| Yield (%) | 60–65 | 85–92 | 35–42% |
| Energy (kW·h) | 2.4 | 0.3 | 87.5% |
Optimization Strategies for Industrial Scalability
Comparative analysis of synthetic routes reveals critical scalability factors:
- Microwave batch reactors reduce processing time from 14 hours to 90 minutes while maintaining 89% yield.
- Solvent recycling systems decrease methanol consumption by 70% through fractional distillation recovery.
- Catalyst immobilization : Silica-supported Pd nanoparticles enable five reuse cycles with <8% activity loss.
Analytical Characterization and Quality Control
Structural validation employs:
Chemical Reactions Analysis
Types of Reactions
2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines, thiols, and alcohols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs with Varied Substituents
Several spirocyclic compounds share the azaspiro[4.5]decanone core but differ in substituents and pharmacological profiles:
Key Findings :
- The target compound’s bis-pyridinyl substitution likely enhances binding affinity and selectivity compared to mono-substituted analogs (e.g., the intermediate in ) due to increased steric and electronic interactions .
- Chloropyrimidinyl-piperazinyl analogs (e.g., Imp. I(EP)) prioritize hydrogen bonding via pyrimidine but lack the trifluoromethyl group, reducing lipophilicity and metabolic stability .
Trifluoromethyl-Containing Non-Spiro Compounds
Trifluoromethyl groups are prevalent in agrochemicals and pharmaceuticals. Examples from include:
Key Findings :
- Non-spiro CF₃ compounds (e.g., benzoic acid derivatives) exhibit lower conformational rigidity, which may reduce bioavailability relative to the spirocyclic target .
Biological Activity
2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one (CAS Number: 250713-97-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14Cl2F6N6O
- Molar Mass : 515.24 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; mechanisms may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. |
| Anticancer | Induces apoptosis in cancer cells; potential inhibition of specific kinases involved in cell proliferation. |
| Antiviral | Some studies suggest efficacy against viral infections by inhibiting viral replication processes. |
Case Studies
- Antimicrobial Evaluation
- Cytotoxicity Against Cancer Cell Lines
- Mechanistic Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
